methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659589
InChI: InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m0/s1
SMILES: COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol

methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate

CAS No.:

Cat. No.: VC13659589

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate -

Specification

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
Standard InChI InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m0/s1
Standard InChI Key SLQIJFSQRNXACV-JTQLQIEISA-N
Isomeric SMILES COC(=O)C1=CC2=C(C=C1)N=C(N2C[C@@H]3CCO3)CCl
SMILES COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is methyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylate, emphasizing its stereochemical configuration at the oxetan-2-ylmethyl group . Its molecular structure integrates three functional groups:

  • A benzimidazole core (C₇H₅N₂), providing aromaticity and hydrogen-bonding capabilities.

  • A chloromethyl (-CH₂Cl) substituent at position 2, introducing electrophilic reactivity.

  • A (2S)-oxetan-2-ylmethyl group at position 3, contributing chirality and strain-derived reactivity from the oxetane ring .

The compound’s stereochemistry is critical; the (S)-configuration of the oxetan-2-ylmethyl group influences its interactions with biological targets, as enantiomers often exhibit divergent pharmacokinetic profiles .

Spectroscopic and Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight294.73 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred from structure

Spectroscopic characterization via ¹H NMR and ¹³C NMR would resolve signals for the oxetane ring (δ ~4.0–5.0 ppm for oxetane protons), chloromethyl group (δ ~3.8–4.2 ppm), and benzimidazole aromatic protons (δ ~7.0–8.5 ppm) . The methyl ester carbonyl (C=O) typically appears near 170 ppm in ¹³C NMR .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through multi-step organic reactions, often starting from substituted benzimidazole precursors. A plausible route involves:

  • Benzimidazole Formation: Condensation of 4-carboxy-o-phenylenediamine with methyl chloroacetate to install the ester and benzimidazole ring .

  • Chloromethylation: Treatment with formaldehyde and hydrochloric acid to introduce the -CH₂Cl group at position 2.

  • Oxetan-2-ylmethyl Attachment: Alkylation using (2S)-oxetan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Yield optimization requires precise control of reaction parameters, such as temperature (typically 50–80°C) and stoichiometric ratios . Suppliers like AChemBlock and VulcanChem report purities ≥97%, achieved via column chromatography or recrystallization .

SupplierPurityPrice (USD)
Aladdin Scientific>95%$6,667.90/5g
AChemBlock97%Not listed
abcrNot listed€1,114.90/250mg

Pricing reflects the complexity of synthesis and chiral purification .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling derivatization. For example:

  • Reaction with piperidine yields a tertiary amine, enhancing water solubility.

  • Substitution with sodium azide introduces an -N₃ group for click chemistry applications .

Oxetane Ring-Opening Reactions

The strained oxetane ring (109° bond angles) participates in acid-catalyzed ring-opening reactions. Treatment with HCl generates a diol, which can be further oxidized to a ketone or esterified .

Ester Hydrolysis

The methyl ester at position 5 is hydrolyzable to a carboxylic acid under basic conditions (e.g., NaOH/H₂O), facilitating prodrug strategies or metal coordination .

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